molecular formula C23H34N2O B14640991 2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one CAS No. 52385-26-9

2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one

Cat. No.: B14640991
CAS No.: 52385-26-9
M. Wt: 354.5 g/mol
InChI Key: WYVBZKGWXQJMLK-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one is a compound that features an imidazole ring, a phenyl group, and a long tetradecane chain. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one typically involves the formation of the imidazole ring followed by the attachment of the phenyl and tetradecane groups. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and solvents to proceed efficiently.

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Imidazol-1-yl)-1-phenyltetradecan-1-one is unique due to its long tetradecane chain, which can influence its solubility and interaction with biological membranes. This structural feature distinguishes it from other imidazole derivatives and can affect its pharmacokinetic properties .

Properties

CAS No.

52385-26-9

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

2-imidazol-1-yl-1-phenyltetradecan-1-one

InChI

InChI=1S/C23H34N2O/c1-2-3-4-5-6-7-8-9-10-14-17-22(25-19-18-24-20-25)23(26)21-15-12-11-13-16-21/h11-13,15-16,18-20,22H,2-10,14,17H2,1H3

InChI Key

WYVBZKGWXQJMLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

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